molecular formula C10H11NO4 B2688981 Methyl 2-(2-carbamoylphenoxy)acetate CAS No. 90922-64-8

Methyl 2-(2-carbamoylphenoxy)acetate

Cat. No. B2688981
CAS RN: 90922-64-8
M. Wt: 209.201
InChI Key: TUIIPYHNEPTKMR-UHFFFAOYSA-N
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Description

“Methyl 2-(2-carbamoylphenoxy)acetate” is a chemical compound . It is an intermediate product used in pharmaceutical research and development .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . Another study reported a four-step synthesis towards novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals, where a commercially available pesticide and pharmacology intermediate, (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate, was used as the starting material .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various chemical databases .

Scientific Research Applications

Anaerobic Ether Cleavage

Methyl 2-(2-carbamoylphenoxy)acetate has been studied for its role in the anaerobic cleavage of ethers. Specifically, 2-Phenoxyethanol, a related compound, is converted into phenol and acetate by certain anaerobic bacteria. This process involves the oxidation of acetaldehyde, a product of biodegradation, and has been studied using NMR analysis of various substrates, including 2-phenoxyethanol derivatives (Speranza et al., 2002).

Organic Synthesis

In the field of organic chemistry, this compound-related compounds have been synthesized through processes like acetoxylation. For instance, 1-Carbamoyl-2-oxopropyl acetate derivatives have been synthesized with excellent yields and good substrate scope, highlighting the compound's utility in organic synthesis (Liu, Chen, Zhang, & Zhu, 2011).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been analyzed to understand their molecular formation and properties. For example, the crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a similar compound, was determined to understand its formation process and isomeric products (Lee, Ryu, & Lee, 2017).

Modifications in Biological Systems

This compound is structurally related to methylcarbamate insecticides, which undergo various modifications like hydrolysis, oxidation, and conjugation in biological systems. These modifications result in different products, highlighting the compound's biological activity and metabolism (Knaak, 1971).

Polymerisation of Epoxy Resins

Research has explored the reaction mechanism between compounds like 1-ethyl-3-methylimidazolium acetate and epoxy resins, which is relevant to understanding the polymerization process initiated by ionic liquids. This research can indirectly relate to the behavior of this compound in similar chemical environments (Binks, Cavalli, Henningsen, Howlin, & Hamerton, 2018).

Future Directions

“Methyl 2-(2-carbamoylphenoxy)acetate” is a high-quality intermediate for pharmaceutical research and development . Its potential applications in the synthesis of novel compounds and its role in future research need further exploration.

properties

IUPAC Name

methyl 2-(2-carbamoylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-15-8-5-3-2-4-7(8)10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIIPYHNEPTKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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